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Compound of Interest

Compound Name: PNU109291

Cat. No.: B1678920 Get Quote

An In-depth Examination of a Potent and Selective 5-HT1D Receptor Agonist

Executive Summary
PNU109291 is a potent and highly selective agonist for the 5-HT1D receptor subtype.

Developed as a potential therapeutic agent, particularly for migraine, its high selectivity offers a

promising avenue for targeted pharmacological intervention with a potentially reduced side-

effect profile compared to less selective triptans. This document provides a comprehensive

technical overview of PNU109291, including its commercial availability, synthesis,

pharmacological properties, and the key experimental methodologies used to characterize its

activity. While PNU109291 has been pivotal in preclinical research, it is important to note that it

has been withdrawn from sale by major chemical suppliers for commercial reasons and is not

readily available for purchase.

Commercial Availability
PNU109291 is not commercially available for research purposes. Tocris Bioscience, a

prominent supplier of research chemicals, has discontinued the sale of this compound due to

commercial reasons. Researchers interested in studying PNU109291 would likely need to

undertake its chemical synthesis.
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PNU109291 is a synthetic organic molecule belonging to the isochroman-6-carboxamide class.

Its chemical structure and key properties are summarized below.

Property Value

Chemical Name

(S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-

piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-

carboxamide

Molecular Formula C24H31N3O3

Molecular Weight 409.52 g/mol

CAS Number 187665-60-7

Synthesis of PNU109291
A detailed, step-by-step synthesis protocol for PNU109291 is described in the primary literature

by Ennis et al. (1998) in the Journal of Medicinal Chemistry. While the full text of this article is

not publicly available, the synthesis would logically involve the construction of the isochroman

core, followed by the elaboration of the carboxamide and the piperazinyl ethyl side chain.

General synthetic strategies for isochroman derivatives often involve cyclization reactions of

appropriately substituted phenylethyl alcohols or related precursors.

Pharmacological Profile
PNU109291 is characterized by its high potency and selectivity as a 5-HT1D receptor agonist.

This selectivity is a key feature, distinguishing it from many other 5-HT1B/1D agonists.
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Parameter Value Reference

Target 5-HT1D Receptor

Activity Agonist

Selectivity

> 600-fold over 5-HT1A and 5-

HT2A receptors. No activity at

5-HT1B, 5-HT1E, 5-HT2B, 5-

HT2C, 5-HT6, and 5-HT7

receptors.

Key Experimental Data and Protocols
The primary in vivo efficacy of PNU109291 has been demonstrated in models of migraine,

specifically focusing on its ability to inhibit neurogenic inflammation in the dura mater.

Inhibition of Dural Plasma Extravasation
A key study by Cutrer et al. (1999) demonstrated that PNU109291 effectively reduces dural

plasma extravasation induced by trigeminal ganglion stimulation in guinea pigs.

Parameter Value

IC50 4.2 nmol/kg (subcutaneous)

Maximal Inhibition Complete blockade at 73.3 nmol/kg

This protocol is a generalized procedure based on common practices in the field.

Animal Preparation Stimulation and Treatment Analysis

Anesthetize Guinea Pig Cannulate Femoral Vein and Artery Mount in Stereotaxic Frame Perform Craniotomy to Expose Dura Inject Evans Blue Dye (i.v.) Administer PNU109291 (s.c.) Electrically Stimulate Trigeminal Ganglion Perfuse Animal with Saline Remove Dura Mater Extract Evans Blue Dye Quantify Dye Concentration via Spectrophotometry
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Experimental workflow for dural plasma extravasation.

Reduction of c-fos Immunoreactivity
The same study by Cutrer et al. (1999) also showed that PNU109291 reduces the expression

of c-fos, a marker of neuronal activation, in the trigeminal nucleus caudalis following chemical

stimulation of the meninges.

Treatment Effect

PNU109291 (≥ 122.2 nmol/kg, s.c.) > 50% reduction in c-fos immunoreactive cells

This is a generalized protocol for c-fos staining in brain tissue.

Tissue Preparation Immunohistochemical Staining Imaging and Analysis

Perfusion-Fixation of Animal Brain Extraction and Post-fixation Cryosectioning of Trigeminal Nucleus Caudalis Blocking Non-specific Binding Sites Incubation with Primary Antibody (anti-c-fos) Incubation with Biotinylated Secondary Antibody Detection with Avidin-Biotin-Peroxidase Complex Visualization with DAB Mounting and Coverslipping Microscopic Imaging Quantification of c-fos Positive Cells

Click to download full resolution via product page

Experimental workflow for c-fos immunohistochemistry.

Signaling Pathways
The 5-HT1D receptor, like other members of the 5-HT1 receptor family, is a G-protein coupled

receptor (GPCR) that signals through the Gαi subunit.[1][2][3][4] Activation of the 5-HT1D

receptor by an agonist such as PNU109291 initiates a signaling cascade that leads to the

inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

This, in turn, can modulate the activity of downstream effectors such as protein kinase A (PKA)

and potentially influence other signaling pathways, including the mitogen-activated protein

kinase (MAPK) cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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